Carbostyril Maleimide

Description

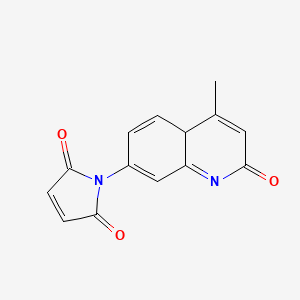

Carbostyril Maleimide is a synthetic compound featuring a maleimide group fused with a carbostyril (quinolin-2-one) scaffold. This structure combines the electrophilic reactivity of the maleimide moiety with the bioactive quinolinone core, enabling diverse biochemical interactions. Maleimides are renowned for their thiol-reactive properties, facilitating covalent conjugation with cysteine residues in proteins, a feature exploited in drug delivery systems and targeted therapies . The carbostyril component contributes to π-π stacking interactions and hydrogen bonding, enhancing binding affinity to biological targets such as kinases or tubulin .

Propriétés

Numéro CAS |

1076199-75-1 |

|---|---|

Formule moléculaire |

C14H10N2O3 |

Poids moléculaire |

254.24 g/mol |

Nom IUPAC |

1-(4-methyl-2-oxo-1H-quinolin-7-yl)pyrrole-2,5-dione |

InChI |

InChI=1S/C14H10N2O3/c1-8-6-12(17)15-11-7-9(2-3-10(8)11)16-13(18)4-5-14(16)19/h2-7H,1H3,(H,15,17) |

Clé InChI |

XHTNRWCYHKFZOL-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)N=C2C1C=CC(=C2)N3C(=O)C=CC3=O |

SMILES canonique |

CC1=CC(=O)NC2=C1C=CC(=C2)N3C(=O)C=CC3=O |

Synonymes |

1-(1,2-Dihydro-4-methyl-2-oxo-7-quinolinyl)-1H-pyrrole-2,5-dione; |

Origine du produit |

United States |

Méthodes De Préparation

Maleimide Cyclization from Maleamic Acid Precursors

This two-step approach first synthesizes a carbostyril-maleamic acid intermediate, followed by cyclization to form the maleimide ring (Figure 2). The cyclization is typically catalyzed by acetic anhydride or thionyl chloride under reflux conditions.

Reaction Conditions:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 80–100°C | Facilitates dehydration |

| Solvent | Toluene or DMF | Prevents byproduct formation |

| Catalyst Loading | 1.2 equiv Ac₂O | Maximizes ring closure |

This method yields approximately 75% pure product, with residual maleamic acid removed via column chromatography.

Stepwise Assembly via Amine-Maleimide Crosslinking

Carbostyril derivatives functionalized with primary amines can be conjugated to maleimide crosslinkers like succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). The reaction occurs in two phases:

-

Amine Activation: The carbostyril-amine reacts with the NHS ester of SMCC at pH 8.0–8.5.

-

Maleimide Conjugation: The activated intermediate couples with a thiol-containing molecule, though in this compound synthesis, this step is omitted to retain the maleimide group.

Advantages:

Optimization of Reaction Parameters

pH and Temperature Effects

The sensitivity of the maleimide group to hydrolysis necessitates precise control of reaction conditions:

Table 1: Impact of pH on Maleimide Stability

| pH | Maleimide Half-Life (h) | Dominant Pathway |

|---|---|---|

| 6.5 | >48 | Thiol conjugation |

| 7.5 | 24 | Partial hydrolysis |

| 8.5 | <1 | Maleamic acid formation |

Data derived from Thermo Fisher Scientific protocols and nanoparticle stability studies.

Elevated temperatures (>40°C) accelerate both desired conjugation and undesired hydrolysis, necessitating a balance between reaction speed and product integrity.

Solvent and Catalytic Systems

Preferred Solvents:

-

Aqueous Buffers: For thiol-maleimide reactions, HEPES (10 mM, pH 7.0) with EDTA (0.4 mM) minimizes sulfhydryl oxidation.

-

Organic Media: DMF or dichloromethane enhances cyclization efficiency by dissolving hydrophobic intermediates.

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been explored as an alternative to traditional methods, though its applicability to carbostyril systems remains under investigation.

Analytical Validation of Synthesis

Structural Confirmation

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Maleimide protons resonate as distinct singlets at δ 6.7–7.0 ppm, while carbostyril aromatic protons appear between δ 7.2–8.5 ppm.

-

¹³C NMR: The maleimide carbonyl carbons are observed at δ 170–175 ppm.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves this compound from precursors, with purity >95% achievable via optimized methods.

Quantification of Byproducts

Common impurities include:

-

Maleamic Acid: Detected via HPLC retention time shifts (Δt = +2.1 min).

-

Oligomers: Formed during cyclization, identifiable by MALDI-TOF mass spectrometry.

Industrial-Scale Production Challenges

Scalability Limitations

-

Solvent Volume: Large-scale reactions require solvent recycling systems to mitigate costs.

-

Catalyst Recovery: Homogeneous catalysts (e.g., Cu(I)) pose separation challenges, prompting interest in immobilized catalysts.

Emerging Innovations

Analyse Des Réactions Chimiques

Carbostyril Maleimide undergoes several types of chemical reactions, including:

Addition Reactions: The compound readily participates in thiol-Michael addition reactions, where a thiol group adds to the maleimide moiety to form a thiosuccinimide product.

Diels-Alder Reactions: It can also undergo Diels-Alder reactions with dienes, forming cycloaddition products.

Substitution Reactions: The maleimide group can be substituted with various nucleophiles under appropriate conditions.

Common reagents used in these reactions include thiols, dienes, and nucleophiles such as amines. The major products formed from these reactions are thiosuccinimides, cycloaddition products, and substituted maleimides .

Applications De Recherche Scientifique

Applications in Drug Delivery Systems

Carbostyril Maleimide has been utilized to enhance drug delivery systems, particularly through modifications of liposomal formulations.

- Modification of Liposomes : Research has demonstrated that incorporating maleimide into liposomes significantly improves drug delivery efficiency. For instance, maleimide-modified liposomes (M-GGLG-liposomes) showed enhanced internalization rates in cancer cell lines compared to unmodified counterparts. In vivo studies indicated that these liposomes exhibited a more potent antitumor effect when encapsulating doxorubicin, outperforming traditional formulations .

Table 1: Comparison of Liposomal Formulations

| Liposome Type | Drug Encapsulation | Internalization Rate | Antitumor Effect |

|---|---|---|---|

| GGLG-liposomes | Moderate | Baseline | Standard |

| M-GGLG-liposomes | High | ≥2-fold improvement | Enhanced |

Protein Conjugation

Another significant application of this compound is in the conjugation of peptides and proteins. The maleimide group allows for the formation of thioether bonds with cysteine residues.

- Cysteine-Containing Peptides : Case studies have shown that maleimide-activated compounds can facilitate the site-specific conjugation of cysteine-containing peptides to carrier proteins, enhancing their immunogenicity for vaccine development .

Table 2: Applications in Protein Conjugation

| Application | Description |

|---|---|

| Antibody Production | Conjugation of peptide antigens to carrier proteins for immunization. |

| Glycoprotein Synthesis | Site-specific glycosylation of proteins via maleimide activation. |

Glycosylation Processes

This compound has also been employed in synthesizing maleimide-activated carbohydrates, which are essential for site-specific glycosylation.

- Synthesis of Carbohydrates : The ability to create maleimide-activated mono- and oligosaccharides allows researchers to perform chemoselective glycosylation on cysteine-containing proteins. This method preserves the native glycosidic linkages, ensuring functional integrity during modification .

Table 3: Glycosylation Applications

| Glycosylation Type | Methodology |

|---|---|

| Mono- and Oligosaccharides | Synthesis using maleimide activation for selective attachment. |

Case Studies and Research Findings

- Advanced Drug Delivery : A study demonstrated the effectiveness of maleimide-modified liposomes in delivering chemotherapeutics more effectively than standard formulations. The research highlighted the potential for improved biodistribution and reduced cytotoxicity .

- Protein Antigen Conjugation : Another case study focused on the use of maleimide for conjugating peptide antigens to carrier proteins, resulting in enhanced immune responses in animal models .

- Glycosylation Techniques : Research into maleimide-activated carbohydrates revealed their utility in producing glycoproteins with specific functionalities, which are crucial for therapeutic applications .

Mécanisme D'action

The mechanism of action of Carbostyril Maleimide involves its interaction with specific molecular targets. For instance, certain derivatives of the compound inhibit the enzyme decaprenylphosphoryl-β-D-ribose 2’-oxidase (DprE1), which is essential for the cell wall biosynthesis of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to the bactericidal activity of the compound .

Comparaison Avec Des Composés Similaires

Comparison with Similar Maleimide-Based Compounds

Biochemical Activity and Target Specificity

Maleimide derivatives exhibit varied biochemical activities depending on substituents and scaffold modifications. Below is a comparative analysis:

Key Findings :

- Substituent Impact : Electron-withdrawing groups (e.g., 2-pyridyl in 26n) enhance antiproliferative potency by improving target binding . Conversely, hydrophilic substituents (e.g., PEG-biotins in ADCs) improve solubility but may reduce membrane permeability .

- Target Specificity : Maleimides with aromatic substituents (e.g., benzoylphenyl in 26n) favor kinase or tubulin interactions, while heterocyclic variants (e.g., Compound H) target fungal enzymes .

- Mechanistic Diversity : SPC-160002 stabilizes microtubules via cysteine adduct formation, whereas MIRA-1 restores transcriptional activity in mutant p53 .

Chemical and Structural Properties

- Reactivity : Maleimides undergo thiol-Michael addition under physiological conditions, enabling rapid bioconjugation . This compound’s extended aromatic system may slow reactivity compared to simpler N-alkyl maleimides.

- Stability : N-Aryl maleimides (e.g., SPC-160002) exhibit superior stability over N-alkyl variants in acidic environments, critical for oral bioavailability .

- Synthetic Flexibility: this compound’s quinolinone core allows for regioselective modifications, akin to aryloxymaleimides in , which incorporate phenols via nucleophilic substitution .

Computational and QSAR Insights

Molecular docking of maleimide derivatives with GSK3β reveals:

- The maleimide carbonyl forms hydrogen bonds with Asp133 and Val135, while bulky substituents (e.g., heterocycles) occupy hydrophobic pockets .

- CoMSIA models highlight steric and hydrophobic fields as critical for GSK3β inhibition, suggesting this compound’s quinolinone may enhance steric complementarity .

Q & A

Basic Research Questions

Q. What are validated synthetic routes for carbostyril maleimide derivatives, and how can spectral misassignment errors be mitigated?

- Methodological Guidance : Prioritize orthogonal characterization techniques (e.g., H NMR, C NMR, FT-IR) and combustion microanalysis to confirm product identity. Replicate reported procedures and cross-validate spectral data against known standards to detect misassignments. For maleimide-containing compounds, monitor UV absorbance at ~300 nm to track potential hydrolysis or ring-opening side reactions .

- Example : In the synthesis of N-(4-hydroxyphenyl)maleimide derivatives, discrepancies in H NMR signals (e.g., unexpected downfield shifts) may indicate unintended ring-opening products, necessitating LC-MS or X-ray crystallography for resolution .

Q. How can maleimide-thiol conjugation efficiency be quantified in nanoparticle (NP) systems?

- Methodological Guidance : Use quantitative techniques like DNA-PAINT or qPAINT to measure ligand availability post-conjugation. Account for PEG chain flexibility and molecular weight, as longer PEGs (e.g., 5 kDa) reduce ligand accessibility due to entanglement. Compare experimental ligand counts (e.g., via fluorescence quenching) with theoretical estimates to identify steric hindrance or hydrolysis losses .

- Data Example : For 10% maleimide-functionalized NPs, experimental ligand counts (6 ligands/NP) were 10× lower than theoretical estimates (77 ligands/NP), highlighting the impact of PEG architecture .

Q. What analytical methods are recommended for tracking maleimide stability during bioconjugation?

- Methodological Guidance : Employ UV-Vis spectroscopy (302 nm) to monitor maleimide hydrolysis, supplemented by H NMR in DO to confirm PEG retention. For hydrogels, use attenuated total reflectance–FTIR (690 cm peak loss) to verify maleimide consumption post-crosslinking .

Advanced Research Questions

Q. How do reaction conditions (solvent, initiator, thiol structure) influence thiol-maleimide click chemistry kinetics and selectivity?

- Methodological Guidance : Computational modeling (DFT) and kinetic competition experiments can elucidate mechanistic pathways. For example:

- Base-initiated reactions (e.g., EtN in DMF) favor thiol-Michael addition to maleimides over radical-mediated pathways.

- Solvent polarity modulates reaction rates: chloroform slows hydrolysis but reduces nucleophilicity compared to aqueous buffers .

Q. How can conflicting data on maleimide availability in polymer networks be resolved?

- Methodological Guidance : Conduct in situ rheology and small-angle X-ray scattering (SAXS) to correlate maleimide reactivity with network dynamics. For example, in Diels-Alder networks, maleimide monomer structure (e.g., electron-withdrawing substituents) alters gelation temperatures by 20–40°C, requiring adjusted kinetic models .

Q. What strategies improve the hydrolytic stability of maleimide linkages in antibody-drug conjugates (ADCs)?

- Methodological Guidance : Design next-generation maleimides (e.g., dibromomaleimides) or use disulfide rebridging to prevent retro-Michael reactions. Validate stability via LC-MS/MS under physiological conditions (pH 7.4, 37°C) .

Q. How does PEG length impact maleimide accessibility in drug delivery systems?

- Methodological Guidance : Use coarse-grained molecular dynamics (CG-MD) simulations to predict PEG conformation effects. Experimentally, vary PEG molecular weight (2–10 kDa) and quantify ligand conjugation efficiency via fluorescence anisotropy or surface plasmon resonance (SPR) .

Q. What advanced characterization techniques enable semi-quantitative analysis of maleimide in complex matrices?

- Methodological Guidance : Surface-enhanced Raman spectroscopy (SERS) with Ag nanoparticles achieves detection limits of 60–120 µg/mL for maleimide. For GC-MS, use maleimide-specific base peaks (e.g., m/z 75) to avoid co-elution artifacts .

Methodological Best Practices

- Data Validation : Replicate key experiments (e.g., maleimide synthesis) and report raw spectral data (e.g., NMR FIDs) in supplementary materials to enhance reproducibility .

- Reporting Standards : Follow Beilstein Journal guidelines: include ≤5 compounds in the main text, with full synthetic details for novel derivatives in supporting information .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.